Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its complex structure, which includes a piperidine ring, a phenylpropanamido group, and a methyl ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been associated with a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, suggesting their interaction with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific structure and functional groups of the compound.
Cellular Effects
Piperidine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate in animal models are not documented in the literature. It is known that the effects of piperidine derivatives can vary with different dosages .
Metabolic Pathways
It is known that piperidine derivatives, such as fentanyl analogs, undergo various metabolic reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Transport and Distribution
It is known that piperidine derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that piperidine derivatives can be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenylpropanamido Group: This step involves the reaction of the piperidine derivative with 3-phenylpropanoic acid or its derivatives under amide bond-forming conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-[(3-phenylpropanoylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-22-17(21)19-11-9-15(10-12-19)13-18-16(20)8-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHDVMPZFQBKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.